molecular formula C23H22FN5O2 B2469049 N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-苯基丙酰胺 CAS No. 922010-21-7

N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-苯基丙酰胺

货号 B2469049
CAS 编号: 922010-21-7
分子量: 419.46
InChI 键: XRWKYMWTIGTNCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

科学研究应用

抗癌特性

  • 一项研究合成了一系列与本化合物密切相关的吡唑并嘧啶衍生物,揭示了它们作为抗癌和抗 5-脂氧合酶剂的潜力。这些化合物对 HCT-116 和 MCF-7 等癌细胞系表现出显着的细胞毒活性,表明它们在癌症治疗中的潜力 (Rahmouni 等人,2016 年).
  • 另一项研究发现,吡唑并[3,4-d]嘧啶-4-酮衍生物对人乳腺腺癌细胞 (MCF-7) 表现出显着的抗肿瘤活性。这表明这些化合物在癌症治疗中的治疗潜力 (Abdellatif 等人,2014 年).

抗惊厥活性

  • 对与本化合物结构相似的吡唑并[3,4-d]嘧啶衍生物的研究确定了它们作为抗惊厥剂的潜力。这些发现表明在治疗癫痫发作或相关神经系统疾病方面具有潜在的治疗应用 (Kelley 等人,1995 年).

抗菌作用

  • 一些关于吡唑并[3,4-d]嘧啶衍生物的研究显示出抗菌特性,表明在对抗细菌和真菌感染方面具有潜在用途 (Bondock 等人,2008 年).

抗氧化活性

  • 吡唑并[3,4-d]嘧啶-4-酮衍生物已被评估其抗氧化特性。该类中的某些化合物表现出的抗氧化活性几乎等于抗坏血酸,表明它们作为抗氧化剂的潜在应用 (El‐Mekabaty,2015 年).

肿瘤成像

  • 一项研究报道了合成 18F 标记的吡唑并[1,5-a]嘧啶衍生物用于正电子发射断层扫描 (PET) 的肿瘤成像,表明在癌症诊断中的潜在应用 (Xu 等人,2012 年).

药物代谢研究

  • 使用 19F-NMR 光谱研究了吡唑并[3,4-d]嘧啶衍生物的代谢和分布,深入了解了它们的药代动力学和作为 HIV 整合酶抑制剂的潜力 (Monteagudo 等人,2007 年).

作用机制

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .

Mode of Action

This compound acts as a potent and selective inhibitor of nNOS . It binds to the active site of the enzyme, specifically to a hydrophobic pocket, which results in the inhibition of the enzyme’s activity . This inhibition prevents the synthesis of nitric oxide, thereby modulating the signaling pathways that are regulated by this neurotransmitter .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in neurotransmission, vasodilation, and immune response. By inhibiting nNOS, this compound can modulate these pathways and their downstream effects .

Pharmacokinetics

The compound has been designed to have a more pharmacokinetically favorable structure, which includes a 2-imidazolylpyrimidine head . This design contributes to its good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The result of the compound’s action is the selective inhibition of nNOS, leading to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological context. For instance, in the context of neurodegenerative disorders, the inhibition of nNOS can potentially alleviate neuronal damage and dysfunction .

未来方向

The compound and its derivatives have potential for further exploration due to their role as TRK inhibitors . They could be important for the treatment of cancers caused by the overexpression and continuous activation of TRKs .

属性

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKYMWTIGTNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。